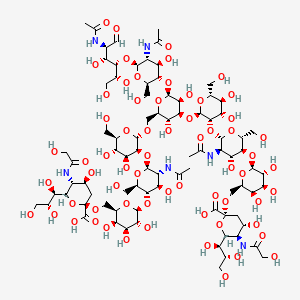

Neu5Gc|A(2-6) N-Glycan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

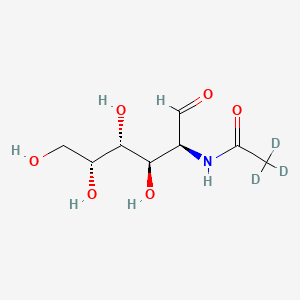

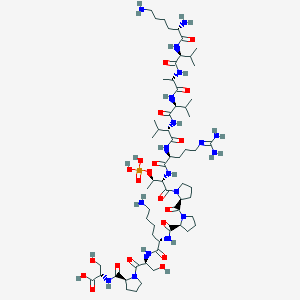

Neu5Gc|A(2-6) N-Glycan is a compound that includes N-Glycolylneuraminic Acid (Neu5Gc), a type of sialic acid. Sialic acids are a family of derivatives of neuraminic acid, nine-carbon acidic amino monosaccharides containing a carboxyl moiety at the C1 position . Neu5Gc is a non-human glycan recognized as a harmful substance that can cause vascular disease and cancer . Humans are unable to synthesize Neu5Gc due to a genetic defect that converts N-Acetylneuraminic Acid (Neu5Ac) to Neu5Gc . Neu5Gc is often observed in human biological samples due to dietary incorporation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neu5Gc and its glycosides involves various chemical and enzymatic methods. One-pot multienzyme (OPME) sialylation systems have proven to be a powerful strategy for synthesizing compounds containing Neu5Gc and its derivatives . The vinyl group is converted to γ-hydroxy-α-keto acid by a 1,3-dipolar cycloaddition reaction with N-tert-butyl nitrone, followed by a base-catalyzed β elimination and hydrolysis to produce Neu5Gc in 22% overall yield . Benzyl-protected thiomethyl Neu5Gc-glycoside donors have also been developed for the synthesis of Neu5Gc-containing trisaccharides with yields of 55–63% .

Industrial Production Methods: Industrial production methods for Neu5Gc involve high-performance anion exchange chromatography coupled to mass spectrometry for the characterization of native N-linked glycans . This method supports reliable and reproducible annotation by mass spectrometry, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Neu5Gc undergoes various chemical reactions, including oxidation, reduction, and substitution . The vinyl group conversion to γ-hydroxy-α-keto acid is an example of a 1,3-dipolar cycloaddition reaction .

Common Reagents and Conditions: Common reagents used in these reactions include N-tert-butyl nitrone and base catalysts . The conditions for these reactions often involve specific temperature and pH settings to ensure optimal yields .

Major Products: The major products formed from these reactions include Neu5Gc-containing trisaccharides and other glycosides . These products are essential for further applications in scientific research and industry .

Scientific Research Applications

Neu5Gc has a wide range of scientific research applications. It is used in studies requiring sialic acid-related measurements, such as disease diagnosis or prediction of immunogenicity in biopharmaceuticals . Neu5Gc is also used in exploring the biological roles of sialic acids and their derivatives . In medicine, Neu5Gc is recognized as a pathogenic factor derived from red meat, contributing to chronic inflammation and diseases such as heart disease and cancer . The Neu5Gc/Neu5Ac N-Glycan array allows researchers to explore interactions between N-sialoglycans and various biological samples .

Mechanism of Action

Neu5Gc exerts its effects through its incorporation into human cells from dietary sources. It interacts with anti-Neu5Gc antibodies, leading to antibody-dependent binding, complement deposition, endothelial activation, selectin expression, increased cytokine expression, and monocyte binding . The only known pathway for the synthesis of Neu5Gc is the conversion of CMP-Neu5Ac to CMP-Neu5Gc, catalyzed by the cytidine monophospho-N-acetylneuraminic acid hydroxylase (Cmah) . This reaction takes place in the cytosol and converts CMP-Neu5Ac into CMP-Neu5Gc .

Comparison with Similar Compounds

Neu5Gc is often compared with N-Acetylneuraminic Acid (Neu5Ac), its precursor . Unlike Neu5Gc, Neu5Ac is synthesized by human cells and does not elicit an immune response . Other similar compounds include 2-keto-3-deoxynonulosonic acid (Kdn) and various Neu5Gc derivatives found in non-human vertebrates . Neu5Gc is unique due to its immunogenicity and its role as a xeno-autoantigen in humans .

Similar Compounds

- N-Acetylneuraminic Acid (Neu5Ac)

- 2-keto-3-deoxynonulosonic acid (Kdn)

- Various Neu5Gc derivatives

Neu5Gc’s uniqueness lies in its immunogenicity and its role as a xeno-autoantigen in humans .

Properties

Molecular Formula |

C84H138N6O64 |

|---|---|

Molecular Weight |

2256.0 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-2-carboxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C84H138N6O64/c1-21(102)85-25(7-91)46(113)64(30(110)10-94)146-73-43(86-22(2)103)54(121)67(35(15-99)140-73)149-78-63(130)70(150-80-72(60(127)50(117)32(12-96)139-80)152-75-45(88-24(4)105)56(123)66(34(14-98)142-75)148-77-62(129)58(125)52(119)38(145-77)20-137-84(82(133)134)6-27(107)42(90-40(112)17-101)69(154-84)48(115)29(109)9-93)53(120)36(143-78)18-135-79-71(59(126)49(116)31(11-95)138-79)151-74-44(87-23(3)104)55(122)65(33(13-97)141-74)147-76-61(128)57(124)51(118)37(144-76)19-136-83(81(131)132)5-26(106)41(89-39(111)16-100)68(153-83)47(114)28(108)8-92/h7,25-38,41-80,92-101,106-110,113-130H,5-6,8-20H2,1-4H3,(H,85,102)(H,86,103)(H,87,104)(H,88,105)(H,89,111)(H,90,112)(H,131,132)(H,133,134)/t25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57-,58-,59-,60-,61+,62+,63-,64+,65+,66+,67+,68+,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80+,83+,84+/m0/s1 |

InChI Key |

AXOWEDZSSIBSPH-QDOXNLOQSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO[C@@]8(C[C@@H]([C@H]([C@@H](O8)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)COC8(CC(C(C(O8)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC9C(C(C(C(O9)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)

![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)

![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)

![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)

![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)